molecular formula C11H15NO2 B7726171 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide

Cat. No.: B7726171
M. Wt: 193.24 g/mol
InChI Key: JDKRGCMPKTUQMU-UHFFFAOYSA-N
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Description

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide is a chemical compound with a unique structure that combines a pyridine ring with a tetrahydro-2H-pyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide typically involves the reaction of 2-methylpyridine with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the 1-oxide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the 1-oxide group back to the parent pyridine compound.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted pyridine derivatives with different functional groups attached to the pyridine ring.

Scientific Research Applications

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine: Lacks the 1-oxide group, which may result in different chemical and biological properties.

    4-Methyl-2-(tetrahydro-2H-pyran-4-yl)pyridine: Similar structure but with a different substitution pattern on the pyridine ring.

    Tetrahydro-4-methyl-2H-pyran: Contains the tetrahydro-2H-pyran moiety but lacks the pyridine ring.

Uniqueness

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide is unique due to the presence of both the pyridine ring and the tetrahydro-2H-pyran moiety, as well as the 1-oxide group. This combination of structural features imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methyl-4-(oxan-4-yl)-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-8-11(2-5-12(9)13)10-3-6-14-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKRGCMPKTUQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1)C2CCOCC2)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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